molecular formula C9H12FNO B12947828 3-(1-Aminopropyl)-5-fluorophenol

3-(1-Aminopropyl)-5-fluorophenol

Cat. No.: B12947828
M. Wt: 169.20 g/mol
InChI Key: PXWWFJAVTXKMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Aminopropyl)-5-fluorophenol is a biochemical research compound intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses. This small molecule features both an aminopropyl chain and a fluorinated phenol group, a structure common in medicinal chemistry and chemical biology research. Compounds with similar aminopropyl functional groups are investigated as building blocks in organic synthesis and for their potential biological activities . The primary amine on the propyl chain makes this molecule a potential candidate for conjugation reactions, similar to how NHS-ester dyes target lysine residues in proteins for fluorescent labeling . Furthermore, the incorporation of a fluorine atom on the phenol ring is a common strategy in drug discovery to modulate a compound's bioavailability, metabolic stability, and binding affinity . Researchers may explore this chemical as a precursor or intermediate in the development of novel therapeutic agents or as a probe for studying biochemical processes. Its structural motifs suggest potential utility in areas such as inhibitor design and the synthesis of more complex molecules for pharmacological evaluation.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

3-(1-aminopropyl)-5-fluorophenol

InChI

InChI=1S/C9H12FNO/c1-2-9(11)6-3-7(10)5-8(12)4-6/h3-5,9,12H,2,11H2,1H3

InChI Key

PXWWFJAVTXKMOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1)F)O)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation and Fluorination Route

A patented industrially scalable method for preparing fluorinated aminophenols, closely related to 3-(1-aminopropyl)-5-fluorophenol, involves the following key steps:

Step Description Conditions Yield (%) Notes
1 Catalytic hydrogenation of paranitrophenol to para-aminophenol Mixed water-ethanol solvent, 0.2-0.5 MPa H2 pressure, 70-90 °C, nickel-palladium-titanium catalyst 60-71 Removal of rare metal catalyst by filtration, crystallization by cooling
2 Sulfonation of para-aminophenol in concentrated sulfuric acid 10-30 °C - Forms PAP-2-sulfonic acid intermediate
3 Halogenation (fluorination) using xenon difluoride under halo catalyst 30-70 °C, hydrogen fluoride catalysis - Free radical substitution fluorination
4 Desulfonation in dilute sulfuric acid, extraction and pH adjustment 30-70 °C, pH 6.5-10.5 - Isolation of 4-amino-3-fluorophenol

Key advantages:

  • Use of inexpensive paranitrophenol as starting material reduces cost.
  • Xenon difluoride enables efficient and safe fluorination via free radical substitution.
  • Process is suitable for large-scale industrial production with yields up to 71%.

Multi-Step Organic Synthesis via Nitration and Reduction

Another common synthetic approach involves:

  • Nitration of 3-fluorophenol to introduce a nitro group at the 1-aminopropyl position.
  • Reduction of the nitro group to an amine.
  • Subsequent functionalization to install the aminopropyl side chain.

This method typically requires:

  • Strong acids or bases for nitration.
  • Catalytic hydrogenation or chemical reduction (e.g., using lithium aluminum hydride or sodium borohydride) for nitro group reduction.
  • Controlled temperature and reaction conditions to maximize yield and purity.

Industrial scale-up may involve continuous flow reactors and automated purification steps such as crystallization or chromatography to ensure product quality.

Use of Advanced Fluorinating Agents and Catalysts

Recent research highlights the use of xenon difluoride as a selective fluorinating agent for aromatic compounds bearing amino and hydroxyl groups. This reagent allows:

  • Selective fluorination at the desired aromatic position.
  • Mild reaction conditions compared to traditional fluorination methods.
  • Improved safety and efficiency in the fluorination step.

The fluorination is often catalyzed by hydrogen fluoride or halo catalysts, followed by desulfonation and extraction to isolate the fluorinated aminophenol.

Comparative Data Table of Preparation Conditions and Yields

Embodiment Hydrogenation Pressure (MPa) Temperature (°C) Catalyst Fluorination Agent Extraction pH Yield (%)
1 0.2 70 Ni-metal Xenon difluoride 7.0 63
2 0.2 70 Ni-metal Xenon difluoride 6.5 58
3 0.4 85 Ni-metal Xenon difluoride 10.5 60
4 0.3 80 Ni-Pd-Ti Xenon difluoride 7.5 71
5 0.5 90 Ni-metal Xenon difluoride 9.5 55

Note: Ni-Pd-Ti = Nickel-Palladium-Titanium mixed catalyst.

Research Findings and Analysis

  • The use of paranitrophenol as a starting material is cost-effective and allows for large-scale synthesis.
  • Catalytic hydrogenation under controlled pressure and temperature efficiently converts nitro groups to amines.
  • Sulfonation prior to fluorination stabilizes the intermediate and improves regioselectivity.
  • Xenon difluoride is a superior fluorinating agent for aromatic amines, providing higher yields and safer reaction conditions compared to traditional fluorination reagents.
  • The pH during extraction significantly affects the yield and purity of the final product.
  • The process is adaptable to industrial scale with relatively simple post-processing steps.

Scientific Research Applications

3-(1-Aminopropyl)-5-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(1-Aminopropyl)-5-fluorophenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the fluorophenol moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-(1-Aminopropyl)-5-fluorophenol and related compounds:

Compound Key Structural Features Molecular Formula Physicochemical Properties Potential Applications References
This compound Phenol ring with 5-fluoro and 3-aminopropyl groups. C₉H₁₂FNO Moderate solubility in polar solvents; pKa ~9.5 (amine) and ~10 (phenol). Drug intermediates, agrochemicals.
(R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride Phenol ring with 5-fluoro and 3-aminoethyl groups; hydrochloride salt. C₈H₁₁ClFNO High water solubility due to salt form; enhanced stability. Pharmaceuticals (e.g., CNS agents).
3-[(2S)-2-azanylpropyl]-5-(trifluoromethyl)phenol (FWB) Phenol ring with 5-CF₃ and 3-aminopropyl groups. C₁₀H₁₂F₃NO Increased lipophilicity (logP ~2.8); stronger electron-withdrawing effect from CF₃. Enzyme inhibitors, material science.
2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone Quinazolinone core with 5-fluoro, 3-phenyl, and 2-aminopropyl groups. C₁₇H₁₆FN₃O Low aqueous solubility (high molecular weight: 313.3 g/mol); potential for π-π interactions. Anticancer or antiviral agents.
3-(3-Chloro-5-fluorophenyl)-5-methylphenol Phenol ring with 3-chloro, 5-fluoro, and 5-methyl substituents. C₁₃H₉ClF₃O High lipophilicity (logP ~3.5); steric hindrance from methyl and chloro groups. Herbicides, fungicides.

Detailed Analysis

Substituent Effects on Reactivity and Bioactivity Fluorine vs. Trifluoromethyl (CF₃): The 5-fluoro group in the target compound provides moderate electron-withdrawing effects, enhancing phenol acidity (pKa ~10) compared to non-fluorinated analogs. Aminoalkyl Chain Length: The aminopropyl chain in the target compound offers flexibility for hydrogen bonding and ionic interactions, whereas the shorter aminoethyl chain in (R)-3-(1-aminoethyl)-5-fluorophenol hydrochloride () may reduce steric bulk, favoring receptor binding in neurological targets .

Synthetic Complexity The quinazolinone derivative () requires multi-step synthesis, including condensation with 2-amino-6-fluorobenzoic acid and phenylamine, followed by purification via HPLC. This contrasts with simpler fluorophenols, which may be synthesized via direct electrophilic substitution or Suzuki couplings .

Biological and Industrial Relevance Pharmaceuticals: The hydrochloride salt () is prioritized for drug development due to improved solubility. Quinazolinones () are explored for kinase inhibition due to their planar heterocyclic core . Agrochemicals: Chloro-fluorophenyl derivatives () are potent herbicides, leveraging halogen substituents for target-site resistance mitigation .

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